molecular formula C16H16O4 B6401554 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid CAS No. 1261952-51-5

3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6401554
CAS No.: 1261952-51-5
M. Wt: 272.29 g/mol
InChI Key: NTYFKLYIXDNKDB-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of methoxy and methyl groups attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-methylphenylboronic acid and 5-methoxybenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to link the two phenyl rings. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized to introduce the carboxylic acid group, forming the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 4-Methoxy-3-methylphenylboronic acid
  • 3-Methoxybenzoic acid
  • 4-Methoxy-3-methylphenylacrylic acid

Comparison: 3-(4-Methoxy-3-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-5-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-6-11(4-5-15(10)20-3)12-7-13(16(17)18)9-14(8-12)19-2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYFKLYIXDNKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689999
Record name 4',5-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-51-5
Record name 4',5-Dimethoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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